molecular formula C20H21N3OS B2720102 N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide CAS No. 854005-55-3

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide

Cat. No.: B2720102
CAS No.: 854005-55-3
M. Wt: 351.47
InChI Key: AFSARSDMQYTAMW-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
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Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3OS
  • Molecular Weight : 351.47 g/mol
  • CAS Number : 854005-55-3

The compound features a thiazole ring substituted with a 4-methylbenzyl group and a p-tolylamino acetamide moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.
  • Substitution Reactions : Involves the introduction of the p-tolylamino group.
  • Acetamide Formation : Finalized through acylation reactions using acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells, specifically targeting pathways involved in cell death.

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
  • Assays Conducted :
    • MTT assay for cell viability.
    • DNA synthesis analysis.
    • Caspase-3 activation assays to evaluate apoptosis induction .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, outperforming standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity is measured using various assays, indicating its potential in preventing oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and oxidative stress.
  • Receptor Binding : It is hypothesized to bind to certain receptors, modulating cellular signaling pathways critical for survival and proliferation.
  • DNA Interaction : Potential interactions with DNA could lead to altered gene expression, further influencing cell fate and behavior .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC20_{20}H21_{21}N3_3OSAnticancer, Antioxidant
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamideC20_{20}H21_{21}N3_3OSAnticancer
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamideC20_{20}H21_{21}N3_3OSAnticancer

This table illustrates that while similar compounds share structural features, their biological activities can vary significantly based on substitution patterns.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various thiazole derivatives, including the target compound, and evaluated their effects on tumor cell lines. The results indicated a strong correlation between structural modifications and anticancer efficacy .
  • Antioxidant Evaluation :
    • A comparative study assessed the antioxidant capabilities of several thiazole derivatives against established standards. The findings suggested that this compound exhibited superior antioxidant activity, highlighting its potential for therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

2-(4-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-3-7-16(8-4-14)11-18-12-22-20(25-18)23-19(24)13-21-17-9-5-15(2)6-10-17/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSARSDMQYTAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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